molecular formula C5H8N2OS B1270949 1-Acetylimidazolidinethione CAS No. 5391-52-6

1-Acetylimidazolidinethione

Cat. No. B1270949
CAS RN: 5391-52-6
M. Wt: 144.2 g/mol
InChI Key: XGAVQYNYNMJURR-UHFFFAOYSA-N
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Description

1-Acetylimidazolidinethione, also known as 1-Acetylimidazolidine-2-thione, is a compound with the molecular formula C5H8N2OS and a molecular weight of 144.19 . It is related to Tizanidine, an API family .


Synthesis Analysis

While specific synthesis methods for 1-Acetylimidazolidinethione were not found, a related compound, imidazolidinone derivatives, has been synthesized through the enantio- and diastereoselective addition to alkynes and allenes . Further hydrolysis of the imidazolidinone products under acidic conditions yielded biologically relevant amino acid derivatives .


Molecular Structure Analysis

The molecular structure of 1-Acetylimidazolidinethione is represented by the formula C5H8N2OS . More detailed structural analysis may require advanced techniques such as NMR spectroscopy or X-ray crystallography.


Physical And Chemical Properties Analysis

1-Acetylimidazolidinethione has a molecular weight of 144.19 . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the retrieved information.

Scientific Research Applications

Protective Effects in Organophosphate Poisoning

1-Acetylimidazolidinethione derivatives, such as thymoquinone (TQ), have demonstrated protective effects against oxidative stress induced by organophosphate poisoning. A study on rats showed that TQ can minimize biochemical and oxidative effects of malathion, an organophosphate insecticide, suggesting its potential as a therapeutic agent in organophosphate-induced toxicity (Abdel-Daim et al., 2020).

Antibacterial Agent Development

Research involving 1,2,3-triazoles, which are related to 1-acetylimidazolidinethione, has led to the discovery of novel antibacterial agents. These compounds have shown promise in improving the safety profile of oxazolidinones, a class of antibiotics, by reducing their activity against monoamine oxidase A (Reck et al., 2005).

Role in Neuroprotection

Glutathione (GSH), an antioxidant, plays a critical role in neuroprotection, and its redox imbalance is implicated in various brain disorders. Compounds like 1-acetylimidazolidinethione derivatives have been explored for their potential in regulating GSH levels, thereby offering therapeutic benefits in neurodegenerative and neuropsychiatric diseases (Gu et al., 2015).

Cancer Prevention and Antigenotoxicity

N-acetyl-l-cysteine (NAC), a derivative of 1-acetylimidazolidinethione, exhibits multiple protective mechanisms and is proposed for various therapeutic applications, including cancer prevention. Its antigenotoxic and cancer preventive properties have been extensively researched, suggesting its use in clinical and experimental studies (Flora et al., 2004).

Chemical Synthesis and Asymmetric Reactions

1-Acetylimidazolidinethione is used in chemical synthesis, specifically in asymmetric reactions. A study describes the synthesis of a new N-acetyl thiazolidinethione reagent for highly selective asymmetric acetate aldol reactions, highlighting its utility in organic synthesis (Zhang & Sammakia, 2004).

Acetylation of Small Biomolecules

The compound has been used in the acetylation of primary hydroxyl and amino groups in small biomolecules. This process is significant in the development of sustainable catalytic reactions (Nardi et al., 2017).

Future Directions

While specific future directions for 1-Acetylimidazolidinethione were not found in the retrieved information, research into related fields such as PD-1/PD-L1 checkpoint inhibitors in cancer treatment suggests that there are many unresolved issues that may limit their use and efficacy .

properties

IUPAC Name

1-(2-sulfanylideneimidazolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-4(8)7-3-2-6-5(7)9/h2-3H2,1H3,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAVQYNYNMJURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202188
Record name 1-Acetylimidazolidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetylimidazolidinethione

CAS RN

5391-52-6
Record name 1-(2-Thioxo-1-imidazolidinyl)ethanone
Source CAS Common Chemistry
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Record name 1-Acetylimidazolidinethione
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Record name 1-Acetylimidazolidinethione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-sulfanylideneimidazolidin-1-yl)ethanone
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Record name N-ACETYLIMIDAZOLIDINETHIONE
Source FDA Global Substance Registration System (GSRS)
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